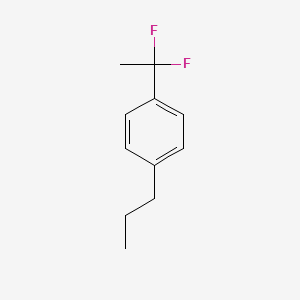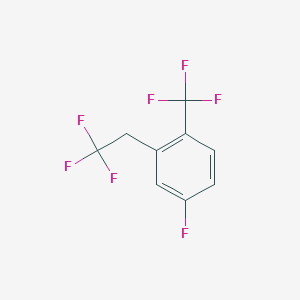
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4F6 It is characterized by the presence of three fluorine atoms on the benzene ring and a trifluoroethyl group attached to the fourth carbon of the benzene ring
Vorbereitungsmethoden
The synthesis of 1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative and a trifluoroethylating agent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on activated charcoal may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium amide or lithium diisopropylamide.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1,2,3-trifluorobenzene using reducing agents such as lithium aluminum hydride.
Major Products: The major products of these reactions include trifluoroacetic acid, 1,2,3-trifluorobenzene, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. The fluorine atoms also contribute to the compound’s stability and resistance to metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:
1,2,4-Trifluorobenzene: This compound lacks the trifluoroethyl group, making it less hydrophobic and less stable in biological systems.
2,2,2-Trifluoroethylbenzene: This compound has a similar trifluoroethyl group but lacks the additional fluorine atoms on the benzene ring, resulting in different chemical reactivity and stability.
1,1,1-Trifluoro-2-phenylethane: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-2-1-4(3-8(12,13)14)6(10)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZLOWHQJTRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)

![[4-(difluoromethyl)phenyl] propanoate](/img/structure/B1390555.png)



![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)



